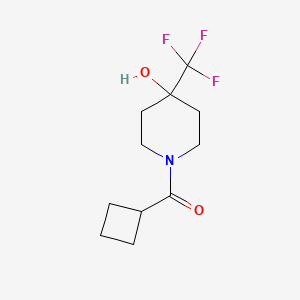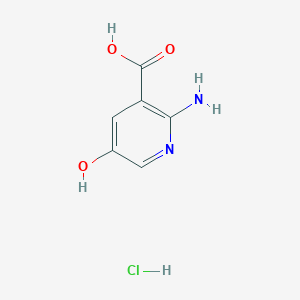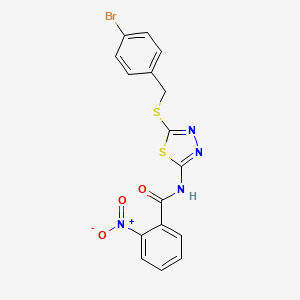
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a nitro group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray crystallography . These techniques allow for the determination of the positions of the atoms in the molecule and the lengths and angles of the bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined through a series of tests. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Photodynamic Therapy Potential
The research into compounds with structural similarities to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide has highlighted their potential in photodynamic therapy (PDT). For instance, derivatives of thiadiazole, such as zinc phthalocyanines substituted with benzenesulfonamide groups containing Schiff base, have been synthesized and characterized, revealing their utility in PDT due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are important for Type II photosensitizers in cancer treatment, showcasing the relevance of thiadiazole derivatives in medical research (Pişkin, Canpolat, & Öztürk, 2020).
Anti-infective and Anti-cancer Properties
Thiadiazoles are recognized for their broad spectrum of biological activities, including anti-infectious properties against protozoan parasites, bacteria, and viruses, as well as capabilities to induce cell death in cancer cells. This duality of action points towards the structural elements of thiadiazoles that could interact with various biological targets, differentiating between microbial pathogens and cancer cells. Such insights are crucial for developing new therapeutic agents (Brockmann et al., 2014).
Anticonvulsant Applications
Explorations into 1,3,4-thiadiazole derivatives have also demonstrated promising anticonvulsant activities. Specific derivatives have shown high efficacy in seizure models compared to classic drugs, indicating their potential in epilepsy treatment. The development of quality control methods for these compounds is a step towards their further clinical application (Sych et al., 2018).
Molecular Interaction Analysis
The study of intermolecular interactions within thiadiazole derivatives provides insights into their structural and functional attributes. Detailed analysis of these interactions can reveal the nature and strength of bonds within the crystal structure of similar compounds, aiding in the understanding of their reactivity and potential as therapeutic agents (Sowmya et al., 2020).
Anti-leishmanial Activity
The synthesis of thiadiazole derivatives with specific functionalities has shown significant in vitro anti-leishmanial activity, demonstrating the therapeutic potential of these compounds against Leishmania major. This highlights the versatility of thiadiazole derivatives in targeting a range of parasitic diseases (Tahghighi et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN4O3S2/c17-11-7-5-10(6-8-11)9-25-16-20-19-15(26-16)18-14(22)12-3-1-2-4-13(12)21(23)24/h1-8H,9H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGUGKWZYXBLOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(benzenesulfonyl)-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2708618.png)
![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2708623.png)
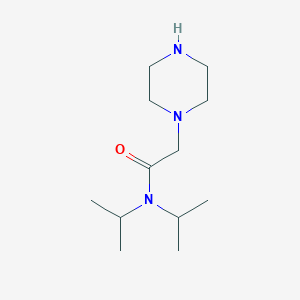
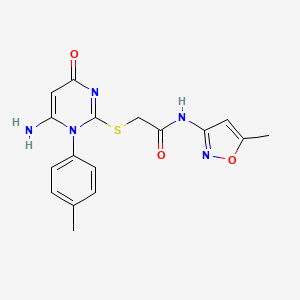
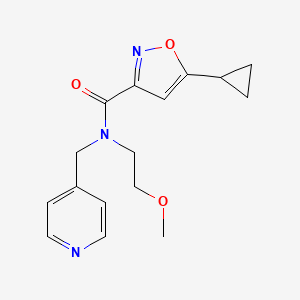
![3-methyl-2-oxo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2708629.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2708630.png)
